Product packaging for Disodium ethylenediaminediacetate(Cat. No.:CAS No. 38011-25-5)

Disodium ethylenediaminediacetate

Cat. No.: B13739164
CAS No.: 38011-25-5
M. Wt: 220.13 g/mol
InChI Key: QMIFISRIAJBCGZ-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within the Aminopolycarboxylic Acid Ligand Family

Disodium (B8443419) ethylenediaminediacetate belongs to the aminopolycarboxylic acid (APCA) family, a class of compounds characterized by one or more amine groups and multiple carboxylate groups. chemicalbook.com Its parent acid, ethylenediamine-N,N'-diacetic acid (EDDA), is a derivative of ethylenediamine (B42938) and a structural analogue to the widely recognized ethylenediaminetetraacetic acid (EDTA). science.govwikipedia.org

Unlike EDTA, which is a hexadentate ligand (meaning it can form six bonds to a metal ion), EDDA is a tetradentate ligand, featuring two nitrogen atoms and two carboxylate groups that can bind to a metal ion. wikipedia.org This structural difference results in a lower molecular weight and denticity for EDDA compared to EDTA. This distinction is crucial as the number and type of substituent groups on the ethylenediamine backbone influence the compound's properties, including its complexing ability and biodegradability. nih.gov Notably, research suggests that a lower degree of substitution on the ethylenediamine structure, as seen in EDDA, can lead to increased susceptibility to biodegradation compared to more complex molecules like EDTA. nih.gov In fact, N,N'-ethylenediaminediacetate is a known intermediate in the biodegradation of EDTA. oup.com

Precise Chemical Nomenclature and Structural Representation of Disodium Ethylenediaminediacetate

The precise identification of a chemical compound is fundamental to scientific research. This compound is the disodium salt of ethylenediamine-N,N'-diacetic acid (EDDA).

The chemical structure consists of a central ethylenediamine backbone (H₂N-CH₂-CH₂-NH₂) where one hydrogen atom on each nitrogen atom is substituted by a carboxymethyl group (-CH₂COOH). In the disodium salt form, the acidic protons of the two carboxyl groups are replaced by sodium ions.

Below are the key identifiers for both the parent acid and its disodium salt:

PropertyEthylenediamine-N,N'-diacetic acid (EDDA)This compound
IUPAC Name 2-[2-(carboxymethylamino)ethylamino]acetic acid epo.orgsodium;2-[2-(carboxymethylamino)ethylamino]acetate
Synonyms N,N'-Ethylenediglycine, EDDA chemicalbook.comDisodium EDDA, EDDA disodium salt epo.org
Molecular Formula C₆H₁₂N₂O₄ chemimpex.comC₆H₁₀N₂Na₂O₄ sciforum.net
Molecular Weight 176.17 g/mol chemimpex.com220.14 g/mol
CAS Number 5657-17-0 chemimpex.com38010-74-3 (anhydrous) sciforum.net
Structure HOOCCH₂NHCH₂CH₂NHCH₂COOH nih.govNaOOCCH₂NHCH₂CH₂NHCH₂COONa

Academic Significance in Chelation Chemistry and Environmental Science

The primary significance of this compound stems from its function as a chelating agent—a molecule that can form multiple bonds to a single metal ion, effectively sequestering it. patsnap.com This property makes it a valuable tool in various scientific and industrial applications.

Research Findings in Chelation Chemistry:

EDDA is utilized in research for its ability to form stable complexes with various metal ions. These complexes are studied for their structural and catalytic properties. For instance, it has been used to synthesize binary and ternary copper(II) complexes that show potential as proteasome inhibitors. chemicalbook.com It is also used to create palladium(II) complexes that can coordinate with amino acids and peptides for further study. chemicalbook.com

The stability of the metal complexes it forms is a key area of research. The stability constant (log β) is a measure of the strength of the interaction between the chelating agent and a metal ion. nih.gov A study determined the formation constants for EDDA with several divalent metal ions, highlighting its efficacy in binding them.

Stability Constants of EDDA with Various Metal Ions Determined at 25.0°C and ionic strength of 0.1 (NaNO₃)

Metal IonComplex Specieslog β
Copper (Cu²⁺)CuX17.47
Lead (Pb²⁺)PbX11.71
Zinc (Zn²⁺)ZnX11.71
Data from Talanta, 1974, 21(6), 671-3. nih.gov

Applications in Environmental Science:

The ability of this compound to bind with metal ions has significant implications for environmental science. It is employed in water treatment processes to sequester and remove heavy metals. chemimpex.com Research has shown its potential in mobilizing chromium, suggesting a role in mitigating heavy metal toxicity in contaminated environments.

Furthermore, in agriculture, EDDA can be used to chelate essential micronutrients like iron, manganese, and zinc in the soil. patsnap.com This process converts them into soluble forms that are more readily available for absorption by plant roots, which can promote healthier plant growth. patsnap.com As a potentially biodegradable alternative to the persistent EDTA, EDDA is of interest for environmental applications where the longevity of the chelating agent is a concern. nih.govwikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10N2Na2O4 B13739164 Disodium ethylenediaminediacetate CAS No. 38011-25-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

38011-25-5

Molecular Formula

C6H10N2Na2O4

Molecular Weight

220.13 g/mol

IUPAC Name

disodium;2-[2-(carboxylatomethylamino)ethylamino]acetate

InChI

InChI=1S/C6H12N2O4.2Na/c9-5(10)3-7-1-2-8-4-6(11)12;;/h7-8H,1-4H2,(H,9,10)(H,11,12);;/q;2*+1/p-2

InChI Key

QMIFISRIAJBCGZ-UHFFFAOYSA-L

Canonical SMILES

C(CNCC(=O)[O-])NCC(=O)[O-].[Na+].[Na+]

physical_description

Liquid

Related CAS

5657-17-0 (Parent)

Origin of Product

United States

Synthetic Methodologies and Precursor Applications of Disodium Ethylenediaminediacetate

Disodium (B8443419) Ethylenediaminediacetate as a Synthetic Intermediate

The strategic placement of reactive sites on the disodium ethylenediaminediacetate molecule makes it an ideal precursor for the synthesis of more complex chelating agents and functionalized molecules.

Role in the Preparation of Ethylenediaminetriacetate (ED3A)

This compound is a key starting material in a multi-step commercial process to produce ethylenediaminetriacetic acid (ED3A) and its salts. google.comgoogle.com This synthesis avoids the complex mixtures and purification challenges associated with other methods, such as the direct reaction of ethylenediamine (B42938) with chloroacetic acid. google.comgoogleapis.com The process leverages the reactivity of the secondary amine groups on the EDDA backbone.

The synthesis proceeds through a series of controlled steps:

Condensation with Formaldehyde (B43269) : A salt of N,N'-ethylenediaminediacetate is first condensed with formaldehyde. This reaction forms a stable five-membered ring intermediate. google.com

Cyanomethylation : The resulting intermediate is then reacted with a cyanide source, such as hydrogen cyanide (HCN). google.comgoogle.com This step adds a cyanomethyl group to one of the nitrogen atoms.

Hydrolysis and Cyclization : The newly introduced nitrile group can be hydrolyzed. This stage may involve a spontaneous cyclization to form 2-oxo-1,4-piperazinediacetic acid (3KP) as a stable, isolatable intermediate. google.comgoogleapis.com

Ring Opening : Finally, the 3KP ring is opened by hydrolysis with a base, such as sodium hydroxide (B78521), to yield the desired salt of ethylenediaminetriacetic acid in high purity. google.comgoogle.com

This structured pathway provides a reliable method for synthesizing ED3A, a chelating agent with applications in preparing specialized polymers and surfactants. google.comgoogleapis.com

Table 1: Key Stages in the Synthesis of ED3A from this compound

Step Reactants Key Intermediate/Product Purpose
1 This compound, Formaldehyde 1,3-bis(carboxymethyl)imidazolidine Formation of a stable cyclic intermediate. google.com
2 Cyclic Intermediate, Cyanide Source (e.g., HCN) Ethylenediamine N,N'-diacetic acid-N'-cyanomethyl Addition of a third acetate (B1210297) precursor group. google.com
3 Mononitrile-diacid in aqueous solution 2-oxo-1,4-piperazinediacetic acid (3KP) Formation of a stable, purifiable cyclic lactam. google.comgoogle.com
4 3KP, Base (e.g., NaOH) Salt of Ethylenediaminetriacetic acid (ED3A) Ring-opening to yield the final product. google.com

Utilization in Mannich Reaction Pathways for Functionalized Derivative Synthesis

The secondary amine functionality of this compound makes it a suitable substrate for Mannich-type reactions, enabling the synthesis of complex derivatives. The Mannich reaction is a fundamental organic reaction that involves the aminoalkylation of an acidic proton located on a carbon atom by formaldehyde and a primary or secondary amine. ias.ac.in

A key application of this pathway is the synthesis of N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid (HBED) and its derivatives. google.com These compounds are powerful chelating agents. The synthesis involves the reaction of N,N'-ethylenediaminediacetate with a substituted phenol (B47542) and an aldehyde (or an aldehyde equivalent). google.com This reaction introduces hydroxybenzyl groups onto the nitrogen atoms of the diacetate backbone, significantly enhancing its coordination chemistry and creating highly stable and specific metal complexes. This pathway is a prime example of how the core structure of this compound can be elaborated to create high-value, functionalized molecules for specialized applications. google.comnih.gov

Reaction Mechanisms in this compound Synthesis or Derivatization

Understanding the reaction mechanisms is crucial for controlling the synthesis and derivatization of this compound, ensuring high yields and product purity.

Investigation of Formaldehyde Condensation with this compound

The initial step in the synthesis of ED3A involves the condensation of a salt of N,N'-ethylenediaminediacetate with formaldehyde. google.com Detailed investigation of this reaction reveals that it does not simply produce a methylol derivative but proceeds to form a stable cyclic intermediate. The two secondary amine groups of the diacetate react with one molecule of formaldehyde to form a five-membered imidazolidine (B613845) ring. google.com

The specific intermediate formed is 1,3-bis(carboxymethyl)imidazolidine . google.com The formation of this bridged, five-membered ring structure is a key mechanistic feature that stabilizes the reactant and facilitates the subsequent, selective addition of the cyanomethyl group in the next synthetic step. google.com This contrasts with the condensation of unsubstituted ethylenediamine and formaldehyde, which can lead to more complex tricyclic structures. researchgate.netrsc.org The presence of the carboxymethyl groups on the nitrogen atoms directs the condensation towards the formation of the imidazolidine ring.

Subsequent Condensation Reactions with Phenolic Substrates

Following the principles of the Mannich reaction, the amine functionality of this compound can be used to create C-C bonds with phenolic substrates. The general mechanism for the condensation of phenols with formaldehyde and amines involves the formation of an electrophilic iminium ion from the amine and formaldehyde. stackexchange.com This electrophile then attacks the electron-rich aromatic ring of the phenol or phenoxide ion, typically at the ortho or para positions, to form a new C-C bond and yield a hydroxybenzylamine derivative. stackexchange.comresearchgate.net

In the context of producing HBED from this compound, the reaction involves condensing the diacetate with a phenol and formaldehyde (or a surrogate). This process results in the ortho-aminomethylation of the phenolic substrate, attaching a (2-hydroxybenzyl) group to each of the nitrogen atoms of the ethylenediamine backbone. google.com The reaction mechanism allows for the direct coupling of the diacetate core with phenolic rings, a critical step in assembling complex, multidentate ligands from simpler precursors.

Table 2: Chemical Compounds Mentioned

Compound Name Abbreviation Formula
This compound - C6H10N2Na2O4
Ethylenediaminetriacetic acid ED3A C8H14N2O6
Formaldehyde - CH2O
Hydrogen Cyanide HCN HCN
2-oxo-1,4-piperazinediacetic acid 3KP C8H12N2O5
Sodium Hydroxide NaOH NaOH
Chloroacetic acid - C2H3ClO2
Ethylenediamine EDA C2H8N2
1,3-bis(carboxymethyl)imidazolidine - C7H12N2O4
N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid HBED C20H24N2O6

Environmental Chemistry and Degradation Pathways of Ethylenediaminediacetate

Formation of Ethylenediaminediacetate as a Photolytic Degradation Product of Ethylenediaminetetraacetate (B1237979) (EDTA)

Ethylenediaminediacetate (EDDA) is a significant intermediate product formed during the environmental breakdown of the widely used chelating agent, ethylenediaminetetraacetate (EDTA). While EDTA itself exhibits considerable persistence in many environmental compartments, its degradation is often initiated by photochemical processes, particularly when complexed with metal ions like iron(III). nih.govscispace.comnih.gov The primary pathway for the environmental elimination of the persistent Fe(III)-EDTA complex is photodegradation. nih.gov

The photodegradation of the parent chelator, EDTA, particularly as an iron(III) complex (Fe(III)-EDTA), is the principal abiotic pathway leading to the formation of ethylenediaminediacetate (EDDA). This process is initiated by the absorption of UV radiation, which leads to a ligand-to-metal charge transfer (LMCT) reaction. researchgate.net In this reaction, an electron is transferred from the EDTA ligand to the Fe(III) center, resulting in the formation of Fe(II) and an oxidized EDTA radical. conicet.gov.ar

The unstable EDTA radical then undergoes sequential decarboxylation, leading to the stepwise removal of its acetate (B1210297) groups. This process generates a cascade of degradation products with fewer carboxylate arms. The primary degradation pathway is believed to proceed as follows:

EDTA → Ethylenediaminetriacetate (ED3A) → Ethylenediaminediacetate (EDDA) → Ethylenediaminemonoacetate (EDMA) → Ethylenediamine (B42938) (EDA) researchgate.net

Further degradation can also lead to the formation of iminodiacetic acid (IDA) and glycine. researchgate.net The rate of this photodegradation is significantly influenced by environmental factors, most notably pH. Studies have demonstrated that the degradation of Fe(III)-EDTA complexes is considerably faster under acidic conditions (pH 3.1) compared to more neutral conditions (pH 6.5). nih.govbohrium.com This pH dependency is linked to the speciation and stability of the iron-hydroxide complexes. researchgate.net

Table 1: Key Intermediates in the Photodegradation of EDTA

Compound Name Abbreviation Role in Pathway
Ethylenediaminetetraacetate EDTA Parent Compound
Ethylenediaminetriacetate ED3A Primary Degradation Product
Ethylenediaminediacetate EDDA Secondary Degradation Product
Ethylenediaminemonoacetate EDMA Tertiary Degradation Product
Ethylenediamine EDA Final Amine Product
Iminodiacetic Acid IDA Side-Product
Glycine Gly Side-Product

This table outlines the sequential breakdown products of EDTA photodegradation, highlighting the position of EDDA as a key intermediate. researchgate.net

The detection and quantification of EDDA and other EDTA degradation products in environmental matrices are crucial for understanding the fate and transport of these contaminants. High-Performance Liquid Chromatography (HPLC) is a commonly employed analytical technique for this purpose. conicet.gov.ar For instance, EDTA degradation can be monitored by HPLC analysis after complexation with a metal ion like ferric chloride, allowing for detection with a UV-vis detector. conicet.gov.ar

The development of robust analytical methods is essential for tracking the transient intermediates of complex organic pollutants in environmental samples. researchgate.net Such methods enable the quantitative analysis necessary to build accurate degradation models and assess the environmental persistence of these compounds. nih.govpageplace.de The complexity of environmental samples, however, often requires sophisticated sample preparation and highly sensitive instrumentation to achieve reliable quantification at environmentally relevant concentrations. nih.gov

Biodegradation Kinetics and Mechanisms of Ethylenediaminediacetate

While the initial breakdown of EDTA is often photochemically driven, the subsequent degradation of its intermediates, including EDDA, can be facilitated by microbial processes. The biodegradability of these aminopolycarboxylic acids is closely linked to their chemical structure.

EDTA is known for its high persistence in the environment and its limited removal during conventional wastewater treatment. scispace.combohrium.com In contrast, its degradation products are generally more amenable to biodegradation. Specifically, the susceptibility of ethylenediamine derivatives to biological degradation increases as the degree of substitution on the nitrogen atoms decreases. nih.gov Compounds with tertiary amino groups, such as EDTA, are highly stable, whereas those with secondary amino groups, like the symmetrically disubstituted EDDA, are considered potentially degradable. nih.gov

The environmental persistence of a chemical is not solely dependent on its degradation kinetics but is also influenced by factors such as its partitioning behavior and the mode of entry into the environment. nih.gov While EDTA itself degrades slowly in the environment, its photolytic conversion to more biodegradable intermediates like EDDA represents a crucial step in its ultimate mineralization. nih.gov Studies using radiolabeled [¹⁴C]EDTA have shown slow biodegradation to ¹⁴CO₂ in soils and sediments under aerobic conditions. nih.gov

Table 2: Comparative Biodegradability of EDTA and EDDA

Compound Amino Group Type Environmental Persistence Biodegradability
EDTA Tertiary High Low
EDDA Secondary Moderate Potentially Degradable

This table compares the structural and biodegradability characteristics of EDTA and its degradation product, EDDA. nih.gov

Several bacterial strains capable of degrading aminopolycarboxylic acids have been isolated and identified. Many of these organisms are members of the alpha-subgroup of Proteobacteria. nih.govnih.gov For example, a strain of Agrobacterium has been shown to degrade the Fe(III)-EDTA complex. scispace.com Other important genera in the degradation of these chelating agents include Chelatobacter and Chelatococcus. nih.govnih.gov

Microbial populations from aerated lagoons have demonstrated the ability to degrade the ferric chelate of EDTA, suggesting that environments repeatedly exposed to these chemicals can harbor adapted microbial communities. nih.gov The degradation of EDTA and its intermediates is often an aerobic process. nih.gov The enzymes involved, such as EDTA monooxygenase, exhibit specificity towards certain metal-EDTA complexes. scispace.com While specific studies focusing exclusively on EDDA-degrading microbial assemblages are less common, it is likely that the same or similar microbial consortia capable of utilizing EDTA and other aminopolycarboxylic acids are involved in the breakdown of EDDA. nih.gov

The degradation profiles of aminopolycarboxylic acids (APCAs) vary significantly based on their chemical structure. A key factor influencing biodegradability is the nature of the nitrogen atoms within the molecule. nih.gov

Nitrilotriacetate (NTA): This APCA, which contains a single tertiary nitrogen atom, is readily biodegradable under both aerobic and anaerobic conditions. nih.govnih.gov Its degradation is significantly faster than that of EDTA.

Ethylenediaminetetraacetate (EDTA): With two tertiary amino groups, EDTA is much more resistant to biodegradation. nih.gov Its environmental removal is largely dependent on initial photodegradation. nih.gov

Ethylenediamine-N,N'-diacetic acid (EDDA): As a symmetrically disubstituted ethylenediamine with secondary amino groups, EDDA is structurally less complex than EDTA. This "lowering of the degree of substitution" leads to an increased susceptibility to biodegradation, placing it in the category of potentially degradable substances. nih.gov

[S,S]-ethylenediaminedisuccinate ([S,S]-EDDS): This structural isomer of EDTA is readily biodegradable. researchgate.netoup.com Its breakdown is initiated by a specific enzyme, EDDS lyase, highlighting a different degradation pathway compared to the oxidative cleavage of EDTA. nih.govnih.gov

The degradation rate of EDTA is also highly dependent on the metal it is complexed with. For instance, one bacterial strain (DSM 9103) could degrade Mg-EDTA and Ca-EDTA, but not the highly stable Fe(III)-EDTA complex. scispace.comresearchgate.net This specificity underscores the critical role of metal speciation in the biodegradation of these chelating agents. nih.gov

Chemical Degradation Studies of Ethylenediaminediacetate

The chemical degradation of ethylenediaminediacetate is a critical area of research, particularly concerning its environmental fate and persistence. Studies into its degradation pathways provide essential insights into how this compound is transformed in various environmental and industrial settings.

Analysis of Specific Oxidative Pathways and Conditions (e.g., Permanganate (B83412) Oxidation)

The oxidation of ethylenediaminediacetate and its parent compound, ethylenediaminetetraacetic acid (EDTA), has been a subject of scientific investigation, especially in the context of treating industrial and nuclear wastes where these chelating agents are prevalent. nih.gov Permanganate (MnO₄⁻) has been identified as a potent oxidizing agent for the degradation of such compounds, particularly under alkaline conditions. nih.govresearchgate.net

Research on the oxidation of EDTA by permanganate at a high pH (between 12 and 14) reveals that the reaction is quite effective. nih.gov The process involves the reduction of permanganate, which leads to the formation of unstable manganate (B1198562) (MnO₄²⁻) and ultimately dispersed manganese dioxide (MnO₂) particles. nih.gov The efficiency and the byproducts of this degradation are significantly influenced by the pH and the initial concentration of permanganate. nih.gov

Kinetic studies on the oxidation of the disodium (B8443419) salt of EDTA by permanganate in a sodium hydroxide (B78521) solution at 25°C have demonstrated that the reaction follows first-order kinetics with respect to both the EDTA salt and the permanganate. researchgate.net The rate of this reaction remains consistent across a range of alkaline pH values. researchgate.net

While direct studies on ethylenediaminediacetate are less common, the behavior of EDTA provides a strong model for its degradation. The primary site of oxidative attack by alkaline permanganate on the EDTA molecule is the ethylene (B1197577) group. nih.gov This suggests a similar mechanism would be at play for ethylenediaminediacetate.

The conditions for permanganate oxidation of related compounds are summarized in the table below:

Oxidizing AgentSubstratepH ConditionsTemperatureKey Observations
PermanganateEDTA12-14AmbientEffective oxidation, formation of MnO₂. nih.gov
PermanganateDisodium EDTAAlkaline (0.005 M NaOH)25°CFirst-order kinetics with respect to both reactants. researchgate.net

Identification and Speciation of Downstream Degradation Byproducts

The degradation of ethylenediaminediacetate and its analogues results in the formation of several smaller organic and inorganic molecules. The identification of these byproducts is crucial for understanding the complete degradation pathway and the potential environmental impact of the intermediate compounds.

In the permanganate oxidation of EDTA at high pH, the primary degradation products that have been identified include iminodiacetic acid (IDA), oxalate (B1200264), formate, and ammonia (B1221849). nih.gov The relative yields of these byproducts are dependent on the specific reaction conditions. For instance, at a pH of 12, the mineralization of EDTA to carbon dioxide (CO₂) is more significant. nih.gov Conversely, at a pH of 14, the formation of oxalate and the deamination to produce ammonia are the more dominant reactions. nih.gov

Notably, while iminodiacetic acid is a major byproduct of EDTA oxidation, studies have shown that ethylenediaminediacetate (EDDA) is not formed during this process. nih.gov This indicates that the oxidative cleavage of the ethylene bridge in EDTA is a primary degradation step.

The table below details the major degradation byproducts identified from the oxidation of related chelating agents:

Parent CompoundDegradation ProcessMajor ByproductspH ConditionReference
EDTAPermanganate OxidationIminodiacetic Acid (IDA)12-14 nih.gov
EDTAPermanganate OxidationOxalate12-14 nih.gov
EDTAPermanganate OxidationFormate12-14 nih.gov
EDTAPermanganate OxidationAmmonia12-14 nih.gov
EDTAPermanganate OxidationCarbon Dioxide12 nih.gov

Coordination Chemistry and Metal Complexation Principles Involving Ethylenediaminediacetate

Ligand Properties and Denticity Considerations for Ethylenediaminediacetate

Ethylenediaminediacetic acid (EDDA) is an aminopolycarboxylic acid with the chemical formula C₂H₄(NHCH₂CO₂H)₂. wikipedia.org Its conjugate base, the ethylenediaminediacetate ion, is a versatile chelating agent. The ligand's structure, featuring two nitrogen atoms and two carboxylate groups, allows it to act as a tetradentate ligand, meaning it can form four coordinate bonds to a central metal ion. wikipedia.org This binding occurs through the lone pairs of electrons on the two nitrogen atoms and one oxygen atom from each of the two carboxylate groups.

This tetradentate nature enables EDDA to wrap around a metal ion, forming stable five-membered chelate rings. When EDDA coordinates to a metal ion in an octahedral geometry, it typically occupies four coordination sites, leaving two sites available for other ligands, such as water molecules. The arrangement of the glycinate (B8599266) rings of the EDDA ligand can lead to different stereoisomers. For instance, in the s-cis (or α-cis) topology, the two oxygen donor atoms are adjacent to each other.

The properties of EDDA can be understood in the context of related aminopolycarboxylic acids. For example, ethylenediaminetriacetic acid (ED3A) is structurally similar but has an additional carboxylate group, making it a potentially pentadentate ligand. The principles governing the coordination of ED3A, involving both nitrogen and carboxylate donors, are directly applicable to understanding the chelating behavior of EDDA.

Theoretical Frameworks for Metal Ion Chelation by Aminocarboxylate Ligands

The formation of stable complexes by aminocarboxylate ligands like ethylenediaminediacetate with metal ions is governed by several key theoretical principles. Aminopolycarboxylic acids (APCAs) are a significant class of chelating agents known for their ability to form stable, water-soluble complexes with a wide array of metal ions.

The Chelate Effect: A central concept in the stability of these complexes is the chelate effect. This effect describes the enhanced stability of a complex containing a multidentate ligand (a chelating ligand) compared to a complex with a similar number of analogous monodentate (single-bond forming) ligands. wikipedia.org The chelate effect is primarily an entropy-driven phenomenon. When a multidentate ligand like EDDA replaces multiple monodentate ligands (typically water molecules) from a metal ion's coordination sphere, there is a net increase in the number of free molecules in the system, leading to a favorable increase in entropy. acs.org

Thermodynamic Stability and Stability Constants: The stability of a metal-ligand complex in solution is quantified by its stability constant (or formation constant, K). scispace.com This is the equilibrium constant for the complex formation reaction. chemguide.co.uk A larger stability constant indicates a greater concentration of the complex at equilibrium and thus higher stability. researchgate.net For aminocarboxylate complexes, these constants are often very large, reflecting their high thermodynamic stability. oup.com

The Irving-Williams Series: For divalent first-row transition metal ions, the stability of their complexes, regardless of the nature of the ligand, generally follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). wikipedia.orgwhoi.edu This trend is explained by a combination of decreasing ionic radii across the period (leading to stronger electrostatic attraction) and the influence of ligand field stabilization energy (LFSE), which is zero for Mn(II) and Zn(II) but maximal for Ni(II). wikipedia.org The exceptionally high stability of Cu(II) complexes is attributed to the Jahn-Teller effect, which provides additional stabilization for its octahedral complexes. wikipedia.org This series is a useful empirical tool for predicting the relative stability of complexes formed by these metal ions with ligands like EDDA. wikipedia.org

Comparative Chelation Characteristics with Related Aminopolycarboxylic Acids

The chelating properties of ethylenediaminediacetate (EDDA) are best understood by comparing them with structurally related and more widely known aminopolycarboxylic acids, such as ethylenediaminetriacetic acid (ED3A) and ethylenediaminetetraacetic acid (EDTA). The primary difference between these ligands is their denticity—the number of donor atoms available to bind to a metal ion. wikipedia.org

EDDA is typically a tetradentate ligand, with two nitrogen and two carboxylate donor groups.

ED3A has an additional carboxylate group, making it a potentially pentadentate ligand.

EDTA is a hexadentate ligand, with two nitrogen and four carboxylate donor atoms, allowing it to form six coordinate bonds. askiitians.comvedantu.combrainly.in

This increase in denticity generally leads to an increase in the stability of the metal complexes formed, a direct consequence of the chelate effect. wikipedia.org A hexadentate ligand like EDTA can envelop a metal ion more completely than a tetradentate ligand like EDDA, resulting in a more stable complex due to a larger, more favorable entropy change. purdue.edu

The stability of metal complexes is quantitatively compared using their stability constants (log K). A higher log K value signifies a more stable complex. While comprehensive data for EDDA is less common than for EDTA, the trend is clear. EDTA consistently forms more stable complexes with a given metal ion than other aminopolycarboxylates with lower denticity. semanticscholar.org

For example, the stability constants for various divalent metal ions with EDTA are significantly high, reflecting its powerful chelating ability. google.comlaboratorynotes.com

Stability Constants (log K₁) for Selected Divalent Metal-EDTA Complexes
Metal Ionlog K₁
Mn²⁺13.89 laboratorynotes.com
Fe²⁺14.30 laboratorynotes.com
Co²⁺16.45 laboratorynotes.com
Ni²⁺18.4 laboratorynotes.com
Cu²⁺18.78 laboratorynotes.com
Zn²⁺16.5 laboratorynotes.com

The stability of these M(II)-EDTA complexes follows the Irving-Williams series, with the Cu(II) complex being the most stable among them. wikipedia.orglibretexts.org It is expected that the stability constants for the corresponding metal-EDDA complexes would be lower than those for the metal-EDTA complexes due to the lower denticity of the EDDA ligand. This difference in stability influences the choice of chelating agent for specific applications, where the required complex stability may vary.

Advanced Analytical Characterization Techniques for Disodium Ethylenediaminediacetate

Spectroscopic Analysis Methods for Structural Confirmation and Purity Assessment

Spectroscopic methods are fundamental in elucidating the molecular structure of Disodium (B8443419) Ethylenediaminediacetate and verifying its purity. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy provide detailed information about the compound's chemical environment and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are powerful tools for the structural analysis of Na2EDDA. chemicalbook.comnih.gov ¹H NMR spectra provide information on the chemical shifts and coupling constants of the hydrogen atoms within the molecule, confirming the presence of the ethylenic and acetate (B1210297) protons. chemicalbook.com Similarly, ¹³C NMR spectroscopy identifies the distinct carbon environments, including those of the carboxylate and ethylenediamine (B42938) backbone. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is instrumental in identifying the functional groups present in Disodium Ethylenediaminediacetate. The infrared spectrum of Na2EDDA exhibits characteristic absorption bands corresponding to the stretching and bending vibrations of its constituent bonds. fao.orgnist.govresearchgate.net Key peaks include those for the O-H stretch of any water of hydration, the C-H stretches of the ethylenediamine and acetate groups, and the strong asymmetric and symmetric stretches of the carboxylate (COO⁻) groups. fao.orgresearchgate.net Comparison of the sample's spectrum with that of a reference standard is a common method for identity confirmation. fao.org

Chromatographic Separation and Detection Methodologies for Trace Analysis

Chromatographic techniques are essential for separating this compound from complex matrices and for quantifying trace amounts. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used methods.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis of Na2EDDA. nih.govhumanjournals.comresearchgate.netwikipedia.orgresearchgate.netresearchgate.netsigmaaldrich.comsigmaaldrich.com Since this compound lacks a strong chromophore for direct UV detection, a common approach involves pre-column derivatization. nih.govhumanjournals.com A validated reverse-phase HPLC method involves derivatizing Na2EDDA with a ferric chloride solution, which forms a stable complex that can be detected by a UV-Vis detector. nih.govhumanjournals.com This method has been successfully applied to determine Na2EDDA in various samples, including pharmaceutical ingredients. nih.gov The chromatographic separation is typically achieved on a C18 or C8 column. nih.govhumanjournals.comresearchgate.net

Gas Chromatography (GC): Gas chromatography can also be employed for the determination of Na2EDDA, often requiring a derivatization step to increase the compound's volatility. humanjournals.comnih.gov One method involves the methylation of the ethylenediaminetetraacetic acid to make it suitable for GC analysis. nih.gov This technique has been used for the analysis of the additive in food products. nih.gov

The table below summarizes typical parameters for the HPLC analysis of this compound.

ParameterValueReference
Column C18, C8 nih.govhumanjournals.comresearchgate.net
Mobile Phase Buffer and Methanol mixture nih.govhumanjournals.com
Detection UV-Vis (after derivatization) nih.govhumanjournals.com
Derivatizing Agent Ferric Chloride nih.govhumanjournals.com

Mass Spectrometry for Precise Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structure of a compound by measuring the mass-to-charge ratio of its ions. nih.govnist.govnist.gov For this compound, MS can be used to confirm its molecular formula and to study its fragmentation pattern, which aids in structural elucidation. nist.gov The molecular weight of the anhydrous form is approximately 336.21 g/mol , while the dihydrate form is about 372.24 g/mol . nist.govsigmaaldrich.comsigmaaldrich.combrainly.comscbt.comsigmaaldrich.comsigmaaldrich.com Electrospray ionization (ESI) is a soft ionization technique often used for the analysis of polar molecules like Na2EDDA, which helps in observing the molecular ion with minimal fragmentation. nih.gov

The fragmentation pattern obtained from mass spectrometry provides valuable structural information. The fragmentation of the parent molecule can lead to the loss of specific groups, and the resulting fragment ions can be analyzed to piece together the original structure.

Computational Chemistry and Theoretical Studies on Ethylenediaminediacetate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of the EDDA ligand. sioc-journal.cnnih.gov These methods solve approximations of the Schrödinger equation to determine the electronic wavefunction of the molecule, providing a wealth of information about its structure and potential for chemical interactions. laboratorynotes.comgoogle.com

The primary goal of these calculations is to find the optimized molecular geometry, which corresponds to the lowest energy (most stable) conformation of the molecule. For the related ethylenediamine (B42938) molecule, calculations have shown that the gauche conformation, with an N-C-C-N dihedral angle of about 63°, is the most stable form. researchgate.net This is the conformation invariably adopted in its chelate complexes. researchgate.netresearchgate.net

Once the geometry is optimized, various electronic properties can be calculated. The distribution of electron density reveals that the nitrogen atoms and the carboxylate oxygen atoms are the key sites for coordinating with metal ions. semanticscholar.org Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The HOMO energy indicates the ability of the ligand to donate electrons, while the LUMO energy reflects its ability to accept them. The HOMO-LUMO energy gap is a key descriptor of chemical reactivity and stability. escholarship.org

A DFT study on the closely related ethylenediaminetetraacetate (B1237979) (EDTA) complexes with divalent metals (Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺) at the B3LYP/LanL2DZ level of theory provides valuable insights applicable to EDDA. sioc-journal.cn The analysis of Natural Bond Orbitals (NBO) in this study confirms that the interaction between the non-bonded electrons of the nitrogen and oxygen atoms and the vacant orbitals of the central metal ion is vital for the formation of the complex. sioc-journal.cn Such calculations provide a solid theoretical foundation for the chelating power of EDDA.

Molecular Dynamics Simulations of Ligand-Metal Interactions and Conformations

While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations offer a dynamic view of how EDDA and its metal complexes behave over time, typically in a solution. sci-hub.stchemrxiv.orgyoutube.com MD simulations use classical mechanics to model the movements of atoms and molecules, allowing researchers to observe complex processes like ligand binding and conformational changes. researchgate.netnih.gov

MD simulations are particularly useful for studying the conformational landscape of EDDA-metal complexes. The ethylenediamine backbone of the ligand is flexible and can adopt different arrangements, known as conformations, upon binding to a metal ion. acs.org The five-membered chelate rings formed by the ethylenediamine portion and the glycinate (B8599266) arms can pucker in various ways. sci-hub.st For a given metal-EDTA complex, there are numerous possible conformational types, and MD simulations can help determine their relative stabilities and the energy barriers for converting between them. sci-hub.st

These simulations can visualize the entire chelation process, showing how the donor atoms of EDDA wrap around a metal ion and how solvent molecules (typically water) are displaced from the metal's coordination sphere. researchgate.net By calculating the binding free energy between the ligand and the metal, MD simulations can provide a quantitative measure of the complex's stability, which can be compared with experimental results. nih.govresearchgate.net This dynamic understanding of ligand-metal interactions is crucial for interpreting experimental data and for designing chelating agents with specific properties.

Prediction of Complexation Thermodynamics and Kinetics with Metal Ions

Computational methods have become increasingly accurate in predicting the thermodynamic stability and kinetic behavior of metal complexes. escholarship.orgmdpi.com These predictions are essential for understanding how EDDA will interact with different metal ions in a competitive environment.

Thermodynamic stability is often quantified by the stability constant (log K) of the metal complex. Theoretical schemes based on DFT, combined with a continuum solvent model, can calculate the Gibbs free energies of complexation reactions. sioc-journal.cnirb.hr From these energies, stability constants can be derived that often show good agreement with experimental values. researchgate.net For instance, a DFT study on M(EDTA)²⁻ complexes calculated the following order of binding energy and complexation stability: Cu²⁺ > Ni²⁺ > Co²⁺ > Zn²⁺ > Cd²⁺. sioc-journal.cn This trend aligns well with experimentally determined stability constants for EDTA, as shown in the table below.

Metal IonExperimental log K for EDTA Complex laboratorynotes.comgoogle.comCalculated Stability Order (EDTA) sioc-journal.cn
Cu²⁺18.781 (Most Stable)
Ni²⁺18.402
Co²⁺16.453
Zn²⁺16.504
Cd²⁺16.505 (Least Stable)
Fe³⁺25.10Not Calculated
Mn²⁺13.89Not Calculated
Ca²⁺10.65Not Calculated
Mg²⁺8.79Not Calculated

Beyond thermodynamics, computational kinetics can elucidate the mechanisms of complex formation and dissociation. researchgate.netresearchgate.net By mapping the potential energy surface of a reaction, researchers can identify transition states and calculate the activation energy barriers, which govern the reaction rates. This provides insight into how quickly EDDA can bind to a metal ion or be displaced by another competing ligand, a critical factor in many of its applications.

In Silico Modeling of Degradation Pathways and Intermediate Stability

Understanding the environmental fate of chelating agents is crucial, and in silico modeling offers a proactive approach to predict degradation pathways and the stability of any resulting intermediate compounds. confex.compurdue.edu These computational studies can simulate how EDDA might break down under various environmental conditions, such as through oxidation or biodegradation. nih.govresearchgate.net

Computational models can predict the most likely points of attack on the EDDA molecule by reactive species like hydroxyl radicals. researchgate.netresearchgate.net This is often achieved by calculating bond dissociation energies; weaker bonds are more susceptible to cleavage. By simulating a sequence of reactions, a complete degradation pathway can be mapped out. A key finding from a DFT study on EDTA complexes was that the bond lengths and atomic charges of the ligand change upon complexation. sioc-journal.cn This theoretical analysis helps to explain on a molecular level why complexed and uncomplexed chelants can yield different products during degradation. sioc-journal.cn

Furthermore, the stability of the predicted degradation intermediates can be assessed using the same quantum chemical methods. nih.gov This is important for determining if the breakdown of EDDA could lead to the formation of more persistent or problematic substances. By providing a detailed picture of potential degradation mechanisms, these in silico tools are invaluable for designing new chelating agents that are not only effective but also environmentally benign. nih.gov

Applications in Materials Science and Industrial Processes Involving Disodium Ethylenediaminediacetate

Research into Its Role in Polymer Chemistry and Controlled Polymerization Processes

The role of ethylenediaminetetraacetic acid (EDTA) salts, such as disodium (B8443419) EDTA, in polymer chemistry is primarily linked to their ability to control the reactivity of metal ions that can influence polymerization reactions. These metal ions can act as catalysts or inhibitors, and their presence, even in trace amounts, can significantly affect the speed of the reaction and the properties of the final polymer.

Disodium EDTA is utilized as part of an activator system in the redox reactions for the polymerization of synthetic rubbers, such as butyl benzene rubber. atamankimya.comatamankimya.com In these systems, it controls the polymerization speed by sequestering metal ions. atamankimya.comatamankimya.com By forming stable complexes with metal ions, the chelating agent ensures a controlled and steady concentration of the ions participating in the reaction, leading to more consistent and predictable polymer characteristics. Industrial applications include its use in the manufacturing of plastics and synthetic rubber. nih.govatamanchemicals.com

Table 1: Role of Disodium EDTA in Polymer Production

Industrial Process Compound Function Mechanism of Action
Synthetic Rubber Polymerization Activator Component / Rate Controller Sequesters and decreases the reactivity of metal ions that catalyze the polymerization reaction. atamankimya.comatamankimya.com

Investigation of Its Utilization in Specific Chemical Manufacturing and Formulation (e.g., Surfactant Formation from N-acyl ED3A derivatives)

Research has been conducted into the synthesis of novel surfactants with chelating properties derived from a structure related to ethylenediaminediacetate. Specifically, N-Acyl ethylenediamine (B42938) triacetate (N-acyl ED3A) derivatives have been synthesized and studied for their unique combination of surfactancy and metal ion chelation. researchgate.netresearchgate.net

These chelating surfactants are synthesized from anhydrous ethylene (B1197577) diamine, various fatty acid chlorides (such as Capryloyl, Lauroyl, and Stearoyl chloride), and chloroacetic acid. researchgate.netresearchgate.net The resulting trisodium N-acyl ethylenediamine triacetates exhibit properties of strong surfactancy, a high tolerance to water hardness, and the ability to chelate metal ions. researchgate.net This dual functionality makes them promising for applications where both surface activity and metal ion control are required. researchgate.netresearchgate.net For instance, sodium N-lauroyl ethylenediamine triacetate (LED3A) has been noted as an effective washing agent for removing contaminants like phenanthrene and heavy metals such as copper, lead, and zinc from soils. researchgate.net

Table 2: Synthesis and Properties of N-acyl ED3A Chelating Surfactants

Reactants Resulting Surfactant Key Properties Potential Applications

Studies on Modified Substrates and Surface Chemistry Applications

In the field of surface chemistry, disodium EDTA is used to modify the properties of substrates by controlling the effects of metal ions present in aqueous systems. Metal ions can deposit onto surfaces, leading to the formation of scale, discoloration, or other undesirable effects. specialchem.com As a chelating agent, disodium EDTA binds to these metal ions, keeping them in solution and preventing them from depositing on surfaces or participating in reactions that could alter the surface chemistry. atamanchemicals.comspecialchem.com This function is critical in industrial water treatment, metal cleaning processes, and in the manufacturing of cleaners and detergents. atamankimya.comatamankimya.com

In the textile industry, the control of metal ion impurities is crucial for the quality of dyeing and finishing processes. atamanchemicals.comwikipedia.org Disodium EDTA is widely used to prevent these metal ions from interfering with the colors of dyed products. atamanchemicals.comwikipedia.org Metal ions, particularly those of iron and manganese, can form complexes with dyes, leading to color changes, dullness, or spotting on the fabric. atamanchemicals.com

By adding disodium EDTA to the dye bath or pretreatment solutions, these metal ions are sequestered, rendering them unable to interfere with the dyeing process. atamanchemicals.com This ensures color consistency and brightness in the final textile product. atamanchemicals.com The compound also inhibits the ability of metal ions to catalyze the decomposition of hydrogen peroxide, which is often used as a bleaching agent in chlorine-free processes. atamanchemicals.comwikipedia.org

While these applications predominantly use the tetraacetate form (EDTA), the related diacetate structure would be expected to exhibit similar, albeit potentially less potent, chelating behavior. The two acetate (B1210297) groups would still provide sites for binding divalent metal ions, implying a similar mechanism of action for fabric and surface modification, focused on preventing the adverse effects of metal ion impurities.

Q & A

Basic Research Questions

Q. How is disodium ethylenediaminediacetate synthesized and standardized for research applications?

  • Methodology : The compound is typically synthesized via neutralization of ethylenediaminetetraacetic acid (EDTA) with sodium hydroxide, followed by crystallization as a dihydrate (CAS 6381-92-6). Standardization involves titration with zinc sulfate using eriochrome black T as an indicator. For precise volumetric solutions (e.g., 0.02 mol/L), dissolve 7.445 g of the dihydrate in water, and standardize against high-purity zinc metal in acidic conditions .
  • Quality Control : Compliance with pharmacopeial standards (USP, Ph. Eur.) ensures purity (99.0–101.0%) through tests for heavy metals, pH, and loss on drying .

Q. What are the primary analytical methods for quantifying this compound in aqueous solutions?

  • Volumetric Analysis : Use standardized zinc or calcium solutions in complexometric titrations. For example, 0.025–0.2 mol/L solutions of the compound are employed for trace metal analysis, with endpoint detection via potentiometric or colorimetric methods .
  • Spectroscopic Techniques : UV-Vis spectroscopy at 270 nm (for metal-complexed forms) or ion chromatography for EDTA derivatives in environmental samples .

Advanced Research Questions

Q. How does this compound interact with lipid bilayers in membrane studies?

  • Experimental Design : Electron paramagnetic resonance (EPR) spectroscopy with spin-labeled lipid A (lipid A-SL) can probe its incorporation into bilayers. Parameters like rotational correlation time (τc) and accessibility (Π) to oxygen (air), NiEDDA, and chromium oxalate (CROX) quantify depth and bilayer penetration. Use the formula:
    Depth (A˚)=5.56Φ+2.8whereΦ=ln[Π(air)Π(NiEDDA)]\text{Depth (Å)} = -5.56\Phi + 2.8 \quad \text{where} \quad \Phi = \ln\left[\frac{\Pi(\text{air})}{\Pi(\text{NiEDDA})}\right]

to calculate membrane insertion depth .

  • Data Interpretation : Contradictions in Π values may arise from bilayer heterogeneity or pH-dependent charge effects. Control experiments with TEMPO-PC (surface probe) and 5-doxyl-PC (deep probe) validate depth calibration .

Q. What enzymatic pathways degrade this compound, and how can these be studied in biodegradation research?

  • Mechanistic Insight : Bacterial systems (e.g., Chelativorans sp.) employ a two-component flavin-diffusible monooxygenase (TC-FDM) system:

  • EmoA : FMNH2-dependent EDTA monooxygenase oxidizes EDTA to ethylenediaminediacetate.
  • EmoB : NADH:FMN oxidoreductase supplies reduced flavin to EmoA.
  • IdaA : Further oxidizes ethylenediaminediacetate to ethylenediamine .
    • Experimental Approaches : Use knockout mutants to isolate enzymatic steps or monitor intermediates via HPLC-MS. Crystallographic studies of EmoB reveal flavin-binding domains critical for catalysis .

Q. How can researchers resolve contradictions in reported binding constants (log K) of this compound with transition metals?

  • Methodological Considerations :

  • Ionic Strength : Binding constants vary with solution ionic strength (e.g., log K for Fe³⁺ decreases from 25.1 to 23.4 at 0.1 M vs. 1.0 M NaCl).
  • pH Effects : Protonation states of the ligand and metal hydrolysis influence stability. Use potentiometric titrations under inert atmospheres to minimize oxidation artifacts .
    • Validation : Cross-reference data with IUPAC stability constant databases and replicate experiments using chelators like DTPA as controls.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.